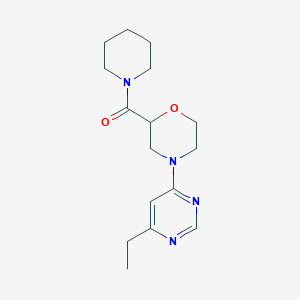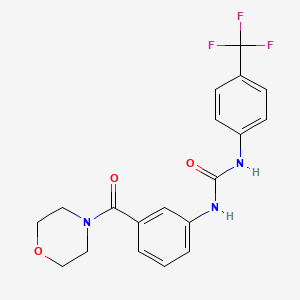![molecular formula C10H20ClN3 B12224563 [(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine](/img/structure/B12224563.png)
[(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine is an organic compound with the molecular formula C10H20ClN3. It belongs to the class of pyrazole derivatives, which are known for their versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism, which can influence their reactivity and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine typically involves the reaction of 1-ethyl-1H-pyrazole with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
[(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea
- 1-(1H-Indazol-4-yl)-3-((1-Phenyl-1H-Pyrazol-5-yl)methyl)urea
Uniqueness
[(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine is unique due to its specific structural features and reactivity. The presence of the ethyl and isobutylamine groups on the pyrazole ring imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H20ClN3 |
|---|---|
Molecular Weight |
217.74 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-4-13-6-5-10(12-13)8-11-7-9(2)3;/h5-6,9,11H,4,7-8H2,1-3H3;1H |
InChI Key |
JVYOARUKZIYGDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]-1,2-oxazole-3-carboxamide](/img/structure/B12224480.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride](/img/structure/B12224486.png)
![1-(2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B12224488.png)

![5-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B12224494.png)

![4-[3-(Pyridin-4-yloxy)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12224535.png)
![6-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12224542.png)
![10-(2,4-Dimethylphenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12224550.png)

![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12224561.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B12224569.png)
![N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B12224576.png)
![1-(cyclopentylmethyl)-N-[2-(diethylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12224579.png)
